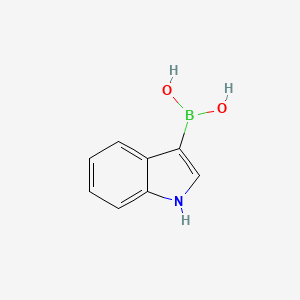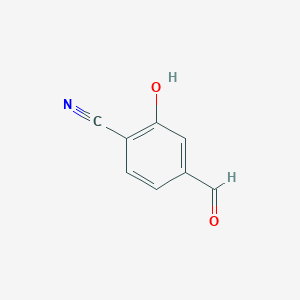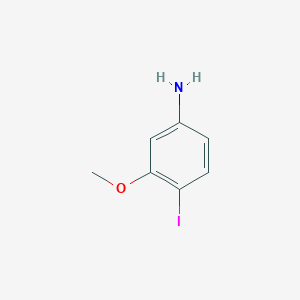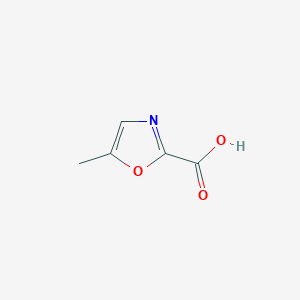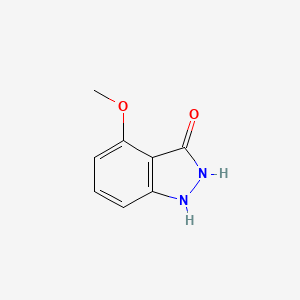
4-Méthoxy-1H-indazol-3(2H)-one
Vue d'ensemble
Description
4-Methoxy-1H-indazol-3(2H)-one is a heterocyclic organic compound with the molecular formula C8H8N2O2 It is a derivative of indazole, featuring a methoxy group at the 4-position and a carbonyl group at the 3-position
Applications De Recherche Scientifique
4-Methoxy-1H-indazol-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
Target of Action
The primary target of the compound 4-Methoxy-1H-indazol-3(2H)-one, also known as 3-Hydroxy-4-methoxy (1H)indazole, is glutathione . Glutathione is a crucial antioxidant in plants, animals, fungi, and some bacteria and archaea, preventing damage to important cellular components.
Mode of Action
4-Methoxy-1H-indazol-3(2H)-one interacts with its target, glutathione, in the presence of hydrogen peroxide to produce a yellow color . This indicates that the compound may act as a colorimetric chemosensor, providing a visual indication of the presence and concentration of glutathione.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4-Methoxy-1H-indazol-3(2H)-one. For instance, the presence of hydrogen peroxide is necessary for the compound to interact with glutathione .
Analyse Biochimique
Biochemical Properties
4-Methoxy-1H-indazol-3(2H)-one is known to react with glutathione in the presence of hydrogen peroxide to produce a yellow color . The sensing range for 4-Methoxy-1H-indazol-3(2H)-one is from 0.02 to 1 mM glutathione . This suggests that 4-Methoxy-1H-indazol-3(2H)-one may interact with enzymes and proteins involved in the glutathione metabolic pathway.
Molecular Mechanism
It is known to act as a colorimetric chemosensor in the presence of glutathione and hydrogen peroxide , suggesting it may interact with these molecules at the molecular level
Metabolic Pathways
Given that 4-Methoxy-1H-indazol-3(2H)-one interacts with glutathione , it may be involved in the glutathione metabolic pathway
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1H-indazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluoro-6-methoxybenzonitrile with hydrazine hydrate in the presence of a suitable solvent such as n-butanol. The reaction mixture is heated to reflux under an inert atmosphere for an extended period, typically around 18 hours. After cooling, the product is isolated through filtration and purification steps, such as extraction with ethyl acetate and column chromatography .
Industrial Production Methods
While specific industrial production methods for 4-Methoxy-1H-indazol-3(2H)-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-1H-indazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: 4-Hydroxy-1H-indazol-3(2H)-one.
Reduction: 4-Methoxy-1H-indazol-3-ol.
Substitution: Various substituted indazoles depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-1H-indazol-3-amine: Similar structure but with an amine group instead of a carbonyl group.
4-Hydroxy-1H-indazol-3(2H)-one: Similar structure but with a hydroxyl group instead of a methoxy group.
1H-Indazole-3(2H)-one: Lacks the methoxy group.
Uniqueness
4-Methoxy-1H-indazol-3(2H)-one is unique due to the presence of both a methoxy group and a carbonyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
4-methoxy-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-6-4-2-3-5-7(6)8(11)10-9-5/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESHLNQIGLRLMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646640 | |
| Record name | 4-Methoxy-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-89-1 | |
| Record name | 4-Methoxy-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



